molecular formula C18H17FN6 B2478432 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile CAS No. 2380081-40-1

3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B2478432
CAS RN: 2380081-40-1
M. Wt: 336.374
InChI Key: XLPOIMGJBWSXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” is a chemical compound that belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidines was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be analyzed using various techniques. For instance, palladium-catalyzed cross-coupling reactions have been used in the synthesis of pyrrolo[3,2-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The NMR and IR spectra can provide information about the chemical properties of the molecule .

Scientific Research Applications

Blood Glucose Regulation

Interestingly, some pyrrolo[3,2-d]pyrimidines have demonstrated efficacy in reducing blood glucose levels. This suggests a potential application in managing disorders related to elevated plasma blood glucose, such as type 1 diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Future Directions

Pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents . Therefore, future research could focus on the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold . Further studies could also explore the potential of these compounds as inhibitors of various enzymes .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA . The binding of this compound to PKB promotes the inhibition of the kinase .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s interaction with PKB disrupts this pathway, affecting several downstream effects .

Pharmacokinetics

The compound has been found to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

3-fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-15-9-13(10-20)1-2-14(15)11-24-5-7-25(8-6-24)18-17-16(3-4-21-17)22-12-23-18/h1-4,9,12,21H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOIMGJBWSXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC=NC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.